

3-Aminotyrosine: A Versatile Tool for Interrogating Protein Structure and Function

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Compound of Interest

Compound Name: *H-Tyr(3-NH₂)-OH dihydrochloride hydrate*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotyrosine (3-AT) is a non-canonical amino acid that has emerged as a powerful and versatile tool in the study of protein structure, function, and dynamics. Its unique chemical properties, including its intrinsic fluorescence and redox activity, allow researchers to probe complex biological processes with high precision. This document provides detailed application notes and experimental protocols for the effective utilization of 3-AT in various research contexts, from a fluorescent reporter to a site-specific probe for redox-active amino acids.

Applications of 3-Aminotyrosine

Fluorescent Probe for Protein Labeling and Biosensor Development

3-Aminotyrosine can be incorporated into fluorescent proteins to induce a red shift in their excitation and emission spectra.^[1] This property is particularly useful for developing novel biosensors and for multicolor imaging experiments. When incorporated into Green Fluorescent Protein (GFP) and its variants, 3-AT can shift the excitation and emission maxima by as much as 56 nm and 95 nm, respectively.^[1] This has been successfully applied to a range of

fluorescent protein-based biosensors, including those for glutamate (iGluSnFR), GABA (iGABASnFR), dopamine (dLight1.2), and ATP (iATPSnFR1.1).[1]

Key Advantages:

- **Spontaneous Red Shift:** Induces a significant red shift in the spectra of fluorescent proteins without the need for an external fluorophore.[1]
- **Expanded Color Palette:** Enables the creation of new fluorescent proteins with unique spectral properties, expanding the toolkit for multiplexed imaging.[2]
- **Minimal Perturbation:** As an amino acid analog, its incorporation can be less disruptive to protein structure and function compared to larger organic dyes.

Probe for Studying Redox-Active Tyrosines

The unique redox properties of 3-AT make it an invaluable tool for investigating the role of tyrosine residues in electron transfer and radical propagation pathways.[3][4] By site-specifically replacing a native tyrosine with 3-AT, researchers can study the formation and behavior of tyrosyl radicals, which are critical intermediates in many enzymatic reactions.[5][6] This approach has been instrumental in elucidating the mechanism of enzymes like ribonucleotide reductase.[5][7]

Key Advantages:

- **Redox Sensitivity:** The amino group of 3-AT alters the reduction potential of the tyrosine ring, allowing for the study of electron transfer processes.[3][4]
- **Radical Trapping:** Can be used to trap and characterize transient radical species.[7]
- **Mechanistic Insights:** Provides a means to dissect complex enzymatic mechanisms involving tyrosine-mediated radical chemistry.[5]

A Tool for Photo-Induced Cross-Linking

While not as extensively documented as other applications, the photoreactive nature of certain tyrosine analogs suggests the potential for 3-AT to be used in photo-cross-linking studies to map protein-protein interactions and identify binding partners. This application would leverage

the ability of a photo-excited amino acid to form a covalent bond with a nearby interacting molecule.

Quantitative Data

The following tables summarize key quantitative data for 3-aminotyrosine and its application in fluorescent proteins.

Table 1: Physicochemical and Spectroscopic Properties of Tyrosine and 3-Aminotyrosine Derivatives

Compound	Molecular Weight (g/mol)	λ_{Abs} (nm)	λ_{Em} (nm)	Quantum Yield (Φ)	Molar Extinction Coefficient (ϵ) (M ⁻¹ cm ⁻¹)
L-Tyrosine	181.19	~274	~303	0.13[8]	1,400
3-Aminotyrosine	196.20	-	-	-	-
aY-cpGFP	-	-	-	0.14[2]	48,700[2]
O-aY-cpFP1	-	513[2]	577[2]	Increased from aY-cpGFP[2]	-
R-aY-cpFP0.1	-	-	-	-	Largely increased from aY-cpGFP[2]

Data for 3-Aminotyrosine itself is not readily available in a comparable format. The table includes data for a circularly permuted GFP with 3-AT incorporated (aY-cpGFP) and its engineered variants.

Table 2: Spectral Shifts Induced by 3-Aminotyrosine in Fluorescent Proteins

Fluorescent Protein	Excitation Shift (nm)	Emission Shift (nm)	Reference
Green Fluorescent Protein (GFP)	+56	+95	[1]
Teal Fluorescent Protein (mTFP1)	Red-shifted	Red-shifted	[1]
Yellow Fluorescent Protein (Citrine)	Red-shifted	Red-shifted	[1]
Circularly Permuted YFP and GFP	Red-shifted	Red-shifted	[1]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 3-Aminotyrosine into a Target Protein in *E. coli*

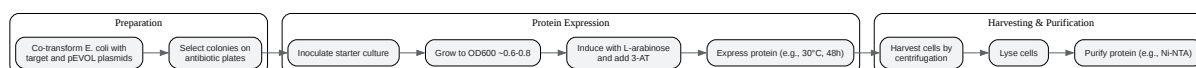
This protocol describes the genetic incorporation of 3-AT into a protein of interest at a specific site using an amber stop codon (TAG) and an evolved aminoacyl-tRNA synthetase/tRNA pair. [\[2\]](#)[\[3\]](#)[\[5\]](#)

Materials:

- Expression plasmid for the target protein with a TAG codon at the desired incorporation site.
- pEVOL-based plasmid encoding the engineered 3-aminotyrosyl-tRNA synthetase (NH₂Y-RS) and its corresponding tRNA.[\[6\]](#)
- *E. coli* expression strain (e.g., DH10B).
- Luria-Bertani (LB) or rich culture media (e.g., 2xYT).[\[2\]](#)
- Antibiotics (e.g., ampicillin, chloramphenicol).
- L-arabinose.

- 3-Aminotyrosine (Tocris Bioscience or other supplier).[1]
- Glycerol minimal media with leucine (GMML) for specific applications.[3]

Workflow Diagram:



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Workflow for site-specific incorporation of 3-AT.

Procedure:

- Plasmid Preparation and Transformation:
 - Perform site-directed mutagenesis on the plasmid containing your gene of interest to introduce an amber stop codon (TAG) at the desired tyrosine codon.[2][9][10]
 - Co-transform the expression plasmid and the pEVOL-NH2Y-RS plasmid into a suitable E. coli expression strain.[2]
 - Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
- Protein Expression:
 - Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
 - The next day, inoculate a larger volume of rich media (e.g., 2xYT) or minimal media, supplemented with antibiotics, with the overnight culture.[2][3]

- For optimal expression of red-shifted fluorescent proteins, consider using rich media and limiting oxygen exposure post-induction.[2]
- Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
- Induce the expression of the synthetase with L-arabinose (e.g., 0.02-0.2% w/v) and supplement the medium with 3-aminotyrosine to a final concentration of 1-4 mM.[2][3]
- Reduce the temperature to 30°C and continue to grow for an additional 24-48 hours.[2]
- Cell Harvesting and Protein Purification:
 - Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
 - Resuspend the cell pellet in a suitable lysis buffer.
 - Lyse the cells by sonication or using a French press.
 - Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
 - Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[2]

Protocol 2: Reduction of 3-Nitrotyrosine to 3-Aminotyrosine in Peptides and Proteins

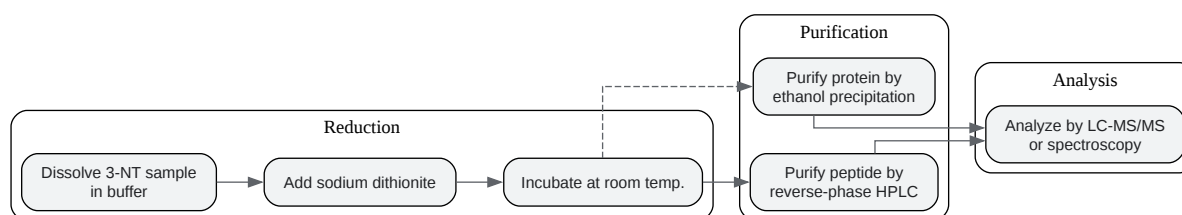
This protocol is useful for converting synthetically or biologically generated 3-nitrotyrosine (3-NT) residues to 3-AT for subsequent analysis or labeling.[11][12]

Materials:

- Peptide or protein sample containing 3-nitrotyrosine.
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$).
- Phosphate buffer (e.g., 0.1 M Na_2HPO_4 , pH 9).
- Ethanol for protein precipitation.

- Reverse-phase HPLC system for peptide purification.

Workflow Diagram:



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Workflow for reducing 3-nitrotyrosine to 3-aminotyrosine.

Procedure:

- Sample Preparation:
 - Reconstitute the peptide or protein sample containing 3-NT in 0.1 M Na₂HPO₄ buffer (pH 9).[11]
- Reduction Reaction:
 - Add sodium dithionite to the sample to a final concentration of 10 mM.[11]
 - Incubate the reaction at room temperature. The reaction progress can be monitored by observing the loss of the characteristic absorbance of 3-NT at 360 nm (at acidic pH).[11]
- Purification:
 - For peptides: Purify the resulting 3-AT containing peptide using reverse-phase HPLC.[11] Collect the fractions and dry them using a speed-vac.

- For proteins: Purify the protein by precipitation with ethanol.[11]
- Verification:
 - Confirm the conversion of 3-NT to 3-AT using ESI-MS and ESI-MS/MS analysis.[11]

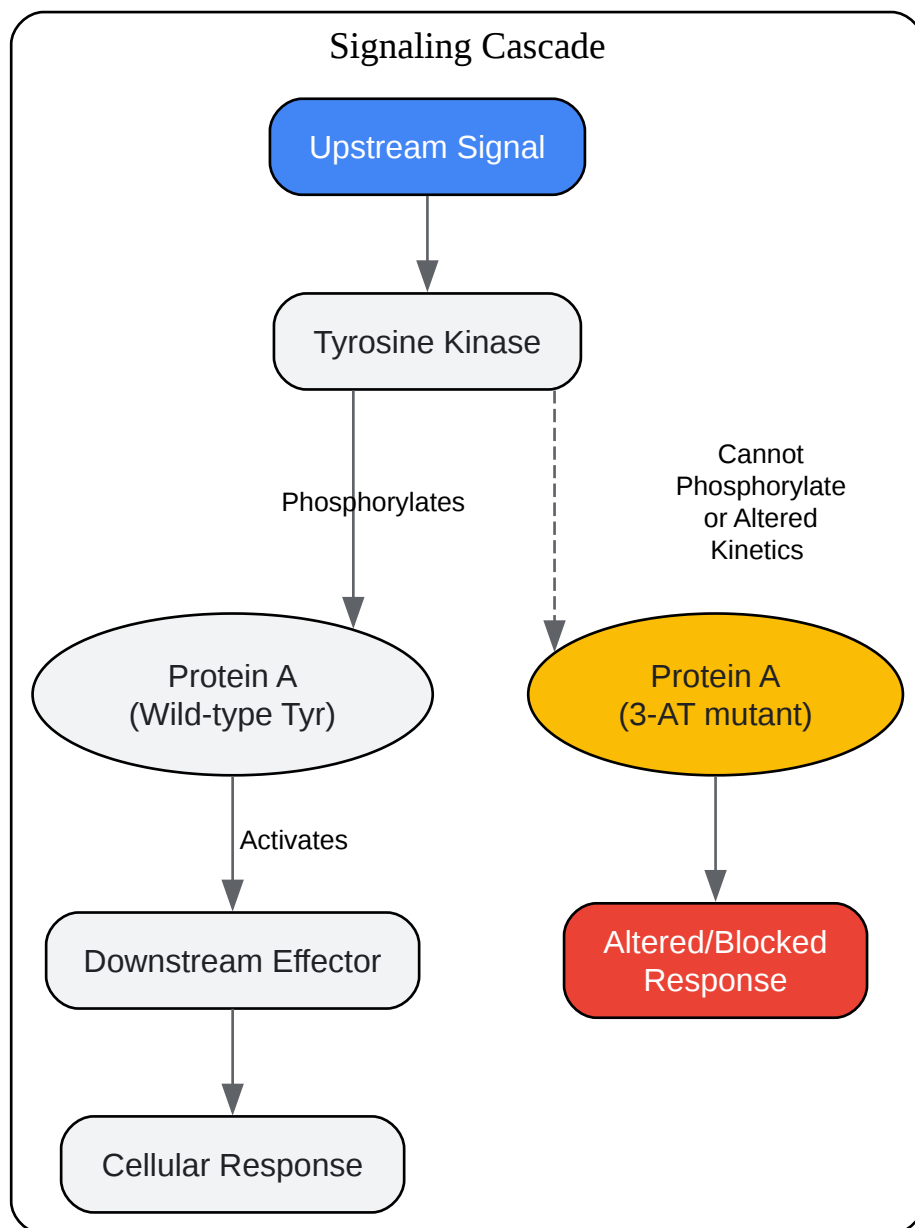
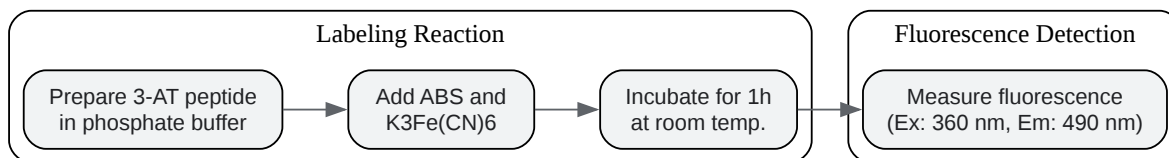
Protocol 3: Fluorogenic Tagging of 3-Aminotyrosine-Containing Peptides

This protocol describes a method for fluorescently labeling peptides containing 3-AT for sensitive detection.[11]

Materials:

- Peptide sample containing 3-aminotyrosine.
- 4-(Aminomethyl)-benzenesulfonic acid (ABS).
- Potassium ferricyanide ($K_3Fe(CN)_6$).
- Sodium phosphate buffer (0.1 M Na_2HPO_4 , pH 9).
- Fluorescence spectrometer.

Workflow Diagram:



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